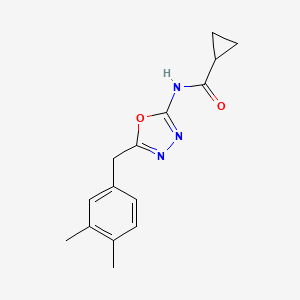
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a cyclopropanecarboxamide moiety attached to a 1,3,4-oxadiazole ring. The presence of the 3,4-dimethylbenzyl group enhances its lipophilicity and potentially its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O |
| Molecular Weight | 272.31 g/mol |
| CAS Number | 1171994-18-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that the compound may exert antimicrobial effects by inhibiting bacterial enzymes or disrupting cell membrane integrity. Additionally, it may modulate various signaling pathways through receptor interactions.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: It could compromise the integrity of microbial cell membranes.
- Receptor Binding: Possible interactions with G protein-coupled receptors (GPCRs) affecting neurotransmitter release.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:
- In Vitro Studies: The compound exhibited significant inhibitory effects on Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC): MIC values were determined, showing effectiveness at low concentrations (e.g., MIC < 10 µg/mL against Staphylococcus aureus).
Case Study: Anticancer Properties
A notable study explored the anticancer potential of this compound in human cancer cell lines:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer).
- Results: Significant reduction in cell viability was observed at concentrations ranging from 20 to 100 µM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
- The dimethylbenzyl substituent enhances lipophilicity and potentially increases cellular uptake.
- Variations in the cyclopropanecarboxamide moiety can lead to changes in potency and selectivity.
Comparison with Related Compounds
To elucidate the unique properties of this compound, comparisons were made with similar compounds:
| Compound | Biological Activity | Remarks |
|---|---|---|
| N-(5-(3,4-dimethylbenzyl)-1,3,4-thiadiazol-2-yl)butyramide | Moderate antimicrobial activity | Contains thiadiazole ring |
| N-(5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl)butyramide | Lower potency against bacteria | Lacks dimethyl substitution |
Properties
IUPAC Name |
N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-9-3-4-11(7-10(9)2)8-13-17-18-15(20-13)16-14(19)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJUAYGHISDMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














